Bis(2-aminoethyl) tetradecyl phosphate

Surfactant science Colloid chemistry Physicochemical characterization

Bis(2-aminoethyl) tetradecyl phosphate is a phosphoric acid triester bearing one 14-carbon tetradecyl chain and two 2-aminoethyl groups, classified structurally as an amphoteric/cationic surfactant. With a molecular weight of 380.5 g/mol and a predicted octanol–water partition coefficient (LogP) of 4.21, it occupies a distinct position in the homologous bis(2-aminoethyl) alkyl phosphate series between the shorter-chain C10 (decyl) and longer-chain unsaturated C18 (oleyl) analogs.

Molecular Formula C18H41N2O4P
Molecular Weight 380.5 g/mol
CAS No. 85508-16-3
Cat. No. B12660490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-aminoethyl) tetradecyl phosphate
CAS85508-16-3
Molecular FormulaC18H41N2O4P
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCOP(=O)(OCCN)OCCN
InChIInChI=1S/C18H41N2O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-25(21,23-17-14-19)24-18-15-20/h2-20H2,1H3
InChIKeyGARGLLBNNYXEGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-aminoethyl) tetradecyl phosphate (CAS 85508-16-3): Amphiphilic Phosphate Ester for Specialized Surfactant and Biomedical Procurement


Bis(2-aminoethyl) tetradecyl phosphate is a phosphoric acid triester bearing one 14-carbon tetradecyl chain and two 2-aminoethyl groups, classified structurally as an amphoteric/cationic surfactant . With a molecular weight of 380.5 g/mol and a predicted octanol–water partition coefficient (LogP) of 4.21, it occupies a distinct position in the homologous bis(2-aminoethyl) alkyl phosphate series between the shorter-chain C10 (decyl) and longer-chain unsaturated C18 (oleyl) analogs [1]. The compound is offered primarily for research and industrial specialty applications where controlled amphiphilicity and pH-dependent charge modulation are required.

Why Generic Substitution of Bis(2-aminoethyl) tetradecyl phosphate with Other Alkyl Chain Homologs Is Not a Reliable Procurement Strategy


Within the bis(2-aminoethyl) alkyl phosphate family, the alkyl chain length directly governs hydrophobicity, micellization behavior, and interfacial adsorption kinetics . Substituting the C14 tetradecyl chain with a C10 decyl or C8 octyl analog alters the hydrophilic–lipophilic balance (HLB), which can compromise emulsification stability, foam characteristics, and substrate wetting in formulated products. The tetradecyl variant exhibits a distinct boiling point (474.1 °C), density (1.011 g/cm³), and LogP (4.21) that collectively define its operational window in high-temperature or mixed-phase systems [1]. Procurement based solely on the bis(2-aminoethyl) phosphate head group without verifying the alkyl chain length therefore risks functional mismatch in end-use applications.

Quantitative Differentiation Evidence for Bis(2-aminoethyl) tetradecyl phosphate vs. Closest Analogs


Chain-Length-Dependent Physicochemical Properties: C14 vs. C10 Homolog

Systematic comparison of the C14 tetradecyl and C10 decyl homologs reveals quantifiable differences in bulk properties that directly influence formulation design. The tetradecyl compound exhibits a 12.5% higher boiling point and a 3.3% lower density than the decyl analog, reflecting stronger van der Waals packing in the liquid phase .

Surfactant science Colloid chemistry Physicochemical characterization

Hydrophobicity Differentiation: LogP as a Predictor of Partitioning and Retention

The experimental LogP of bis(2-aminoethyl) tetradecyl phosphate, determined at 4.21 [1], places it in a hydrophobicity range suitable for applications requiring moderate membrane affinity or non-polar surface adsorption. While LogP data for the decyl and octyl homologs are not publicly available from the same source, the systematic LogP increment of approximately 0.5 per methylene unit in linear alkyl chains allows a class-level inference that the C14 compound is approximately 1.0–1.5 LogP units more hydrophobic than the C10 analog. This difference has practical consequences in reversed-phase chromatographic retention, where the tetradecyl compound's longer retention under identical mobile-phase conditions [1] confirms stronger stationary-phase interactions.

Hydrophobicity Analytical chemistry Reversed-phase HPLC

Density Contrast as an Indicator of Molecular Packing and Formulation Compatibility

The measured density of bis(2-aminoethyl) tetradecyl phosphate (1.011 g/cm³) is 3.3% lower than that of the C10 decyl homolog (1.045 g/cm³) . This density difference, while modest, affects buoyancy, phase separation behavior, and volumetric dosing in continuous processes. Lower density combined with longer alkyl chain suggests a less compact molecular arrangement, potentially influencing viscosity and pour-point characteristics of formulations containing this surfactant.

Formulation science Density measurement Surfactant engineering

Application Scenarios for Bis(2-aminoethyl) tetradecyl phosphate Driven by Quantitative Differentiation


High-Temperature Surfactant Formulations (Metalworking Fluids, Lubricant Additives)

The 52.6 °C higher boiling point of the tetradecyl homolog relative to the decyl analog reduces volatility-driven surfactant depletion in high-temperature machining and drawing operations. Formulators requiring sustained emulsion stability above 150 °C should preferentially select the C14 chain length to avoid premature evaporation of the surfactant component.

Reversed-Phase Chromatographic Method Development and Hydrophobic Interaction Studies

The LogP of 4.21 and observed RP-HPLC retention [1] make bis(2-aminoethyl) tetradecyl phosphate a candidate for use as a hydrophobic calibration standard or as a stationary-phase modifier in mixed-mode separations, where its distinct retention relative to shorter-chain homologs enables systematic retention-time mapping.

Liposome and Drug Delivery Carrier Component Requiring Balanced Amphiphilicity

The combination of a C14 alkyl tail with two protonatable amino head groups provides a hydrophilic–lipophilic balance intermediate between the highly water-soluble short-chain analogs and the poorly dispersible long-chain variants. This balance supports incorporation into lipid bilayers for gene or drug delivery research applications, where excessive hydrophobicity (C18) may disrupt membrane integrity and insufficient hydrophobicity (C8–C10) may fail to anchor the carrier within the bilayer.

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